Janus Green B

Description

Properties

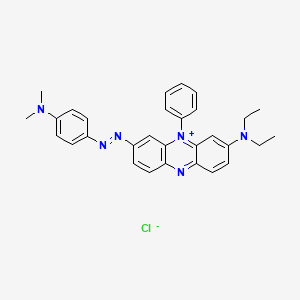

IUPAC Name |

8-[[4-(dimethylamino)phenyl]diazenyl]-N,N-diethyl-10-phenylphenazin-10-ium-2-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N6.ClH/c1-5-35(6-2)26-17-19-28-30(21-26)36(25-10-8-7-9-11-25)29-20-23(14-18-27(29)31-28)33-32-22-12-15-24(16-13-22)34(3)4;/h7-21H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXACTDWGHQXLGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883898 | |

| Record name | Janus Green B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2869-83-2 | |

| Record name | Janus Green B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Janus green B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002869832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Janus green B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 3-(diethylamino)-7-[2-[4-(dimethylamino)phenyl]diazenyl]-5-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Janus Green B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diethylamino)-7-[[p-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JANUS GREEN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9KQ101KHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Legacy of Janus Green B: A Technical Guide to a Classic Vital Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus Green B (JGB), a pioneering vital stain, has been a cornerstone of cell biology for over a century. Its remarkable ability to selectively visualize mitochondria in living cells has provided invaluable insights into cellular metabolism, physiology, and pathology. This in-depth technical guide explores the rich history of JGB, elucidates its mechanism of action, provides detailed experimental protocols for its use, and summarizes key quantitative data. Furthermore, this guide offers visualizations of the staining workflow and the underlying biochemical pathway to facilitate a deeper understanding of this classic and still relevant technique.

A Historical Perspective: The Dawn of Mitochondrial Staining

The story of Janus Green B is intrinsically linked to the early exploration of the cell's internal world. In the late 19th century, the granular components of the cytoplasm were a subject of intense investigation. It was the seminal work of Leonor Michaelis in 1900 that catapulted Janus Green B into the forefront of cytology.[1][2] Michaelis discovered that JGB could specifically stain these granular structures in living cells, which were later identified as mitochondria.[3] This discovery was a significant leap forward, providing one of the first methods to observe a specific organelle in its functional state within a living cell.

The name "Janus," the two-faced Roman god of beginnings and transitions, is fitting for this dye, which exists in both an oxidized (colored) and a reduced (colorless) state. This dual nature is the very key to its specificity, a detail that was further elucidated in the decades following Michaelis's initial observations.

The Core Principle: A Redox Dance in the Mitochondria

The selective staining of mitochondria by Janus Green B is a fascinating example of in-situ biochemistry. The mechanism hinges on the metabolic activity of the mitochondrial electron transport chain (ETC), specifically the action of cytochrome c oxidase (Complex IV) .[4][5]

Janus Green B is a cationic dye that can readily permeate the cell membrane. Once inside the cytoplasm, the dye is typically reduced to its colorless leuco form. However, within the mitochondria, the enzymatic activity of cytochrome c oxidase maintains JGB in its oxidized, blue-green state. This creates a striking contrast, rendering the mitochondria as distinct, colored organelles against a largely unstained cytoplasmic background. This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Janus Green B as a vital stain. It is important to note that optimal conditions can vary significantly depending on the cell type and experimental goals.

Table 1: Staining Parameters

| Parameter | Recommended Range | Notes |

| Working Concentration | 0.001% - 0.1% (w/v) | A common starting concentration is 0.02%. Optimal concentration should be determined empirically for each cell type. |

| Incubation Time | 5 - 30 minutes | Shorter incubation times are generally preferred to minimize potential cytotoxicity. |

| Incubation Temperature | Room Temperature to 37°C | Higher temperatures may increase uptake but can also enhance toxicity. |

| Solvent for Stock Solution | Distilled Water or Ethanol |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₃₁ClN₆ |

| Molar Mass | 511.06 g/mol |

| Appearance | Dark green to black powder |

Table 3: Toxicity Profile

| Metric | Value | Notes |

| LD50 (Oral, Rat) | Not available | Generally considered to have low acute toxicity, but can be cytotoxic at higher concentrations or with prolonged exposure. |

| Cytotoxicity | Concentration-dependent | Can inhibit mitochondrial function at higher concentrations. A study on paraquat (B189505) toxicity showed that JGB itself can alter electron transfer. |

Detailed Experimental Protocols

The following are generalized protocols for staining various cell types with Janus Green B. It is highly recommended to optimize these protocols for your specific experimental system.

Preparation of Janus Green B Solutions

-

1% (w/v) Stock Solution: Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or absolute ethanol. Store this solution in a dark, airtight container at 4°C.

-

Working Solution (e.g., 0.02% w/v): Immediately before use, dilute the stock solution 1:50 in a suitable buffer (e.g., PBS, saline, or cell culture medium without serum). For example, add 20 µL of the 1% stock solution to 980 µL of buffer.

Staining of Mammalian Cells in Suspension

-

Harvest cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to form a pellet.

-

Resuspend the cell pellet in the freshly prepared Janus Green B working solution.

-

Incubate at room temperature or 37°C for 5-15 minutes, protected from light.

-

Centrifuge the cells again to pellet them and remove the staining solution.

-

Gently resuspend the cell pellet in fresh, pre-warmed buffer or medium.

-

Wash the cells by repeating step 4 and 5 two more times.

-

After the final wash, resuspend the cells in a small volume of buffer.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe immediately under a bright-field microscope.

Staining of Adherent Mammalian Cells

-

Grow cells on sterile glass coverslips or in glass-bottom dishes.

-

When cells have reached the desired confluency, carefully aspirate the culture medium.

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable physiological buffer.

-

Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

-

Aspirate the staining solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of fresh buffer or medium and observe immediately.

Staining of Insect Tissues (e.g., Flight Muscle)

-

Dissect the insect in a suitable saline solution to expose the tissue of interest (e.g., thoracic flight muscle).

-

Carefully remove the tissue and place it on a microscope slide in a drop of insect saline.

-

Gently tease the muscle fibers apart with fine needles.

-

Add a few drops of 0.02% Janus Green B in insect saline to the preparation.

-

Incubate for up to 30 minutes, ensuring the preparation does not dry out.

-

Wick away the staining solution and replace it with fresh insect saline.

-

Place a coverslip over the preparation and observe under a microscope.

Staining of Plant Cells (e.g., Onion Epidermis)

-

Prepare a thin epidermal peel from an onion bulb.

-

Mount the peel in a drop of water on a microscope slide.

-

Add a drop of 0.001% Janus Green B solution to one edge of the coverslip and draw the stain under using a piece of absorbent paper at the opposite edge.

-

Observe the preparation under the microscope. The mitochondria will appear as small, stained bodies within the cytoplasm.

Staining of Yeast

-

Culture yeast cells to the desired growth phase.

-

Harvest a small aliquot of the culture.

-

Add a drop of the yeast suspension to a microscope slide.

-

Add a drop of Janus Green B working solution and mix gently.

-

Cover with a coverslip and observe immediately. Note that JGB has been shown to be an inhibitor of mitochondrial function in yeast.

Applications in Modern Research

Despite the advent of fluorescent mitochondrial probes, Janus Green B remains a valuable tool in various research areas:

-

Assessment of Mitochondrial Function: The redox-dependent nature of JGB staining provides a qualitative assessment of mitochondrial respiratory chain activity.

-

Toxicology and Drug Screening: JGB can be used to assess the impact of compounds on mitochondrial integrity and function. A colorimetric assay based on the reduction of JGB to diethylsafranine has been developed for assessing mitochondrial toxicity.

-

Histology and Cytology: JGB is still used as a routine stain for mitochondria in various histological preparations.

-

Neuroscience: It has been used as a rapid vital stain for peripheral nerves in insects.

Limitations and Considerations

While a powerful tool, it is crucial to be aware of the limitations of Janus Green B:

-

Toxicity: As a vital stain, JGB is not entirely innocuous and can be toxic to cells, especially at higher concentrations and with prolonged exposure.

-

Phototoxicity: The dye can be phototoxic, so prolonged exposure to high-intensity light should be avoided during observation.

-

Qualitative Nature: While indicative of mitochondrial activity, JGB staining is primarily qualitative. For quantitative analysis of mitochondrial function, other methods like measuring oxygen consumption or membrane potential are more appropriate.

-

Specificity: While highly specific for mitochondria, off-target staining can occur under certain conditions.

Conclusion

From its pioneering use by Leonor Michaelis to its continued application in modern laboratories, Janus Green B holds a distinguished place in the history of cell biology. Its simple yet elegant mechanism of action, relying on the fundamental processes of cellular respiration, makes it a powerful tool for visualizing the "powerhouses" of the cell. By understanding its history, mechanism, and appropriate application, researchers can continue to leverage the enduring legacy of this classic vital stain to unravel the complexities of mitochondrial biology.

References

The Principle of Janus Green B Mitochondrial Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus Green B (JGB) is a vital dye renowned for its specific staining of mitochondria in living cells, a technique first introduced by Leonor Michaelis in 1900.[1][2] This property has made it an invaluable tool in histology and cell biology for assessing mitochondrial function and integrity.[2][3] This technical guide provides an in-depth exploration of the core principles underpinning JGB's mitochondrial specificity, detailed experimental protocols, and a summary of key quantitative parameters. The mechanism of JGB relies on the redox state of the mitochondrial electron transport chain, offering a direct visual readout of cellular respiration.[3][4]

Core Principle: Redox-Mediated Mitochondrial Sequestration

Janus Green B is a cationic dye that readily permeates the plasma membrane of living cells.[3] Its remarkable specificity for mitochondria stems from the activity of the electron transport chain (ETC), particularly Complex IV, also known as cytochrome c oxidase.[3][5]

Within the metabolically active mitochondrion, cytochrome c oxidase maintains JGB in its oxidized, colored state, which is typically blue-green.[3][5] Conversely, in the cytoplasm, the dye is reduced by other cellular enzymes to its colorless or pink leuco form.[1][3] This differential redox activity results in the selective accumulation of the colored JGB within the mitochondria, allowing them to be visualized as distinct blue-green organelles against a largely unstained cytoplasmic background.[3][5] This oxygen-dependent staining reaction is a hallmark of functional, respiring mitochondria.[3][6]

The chemical basis for this color change is the redox state of the JGB molecule. In an oxygen-rich environment where the ETC is active, JGB loses electrons (is oxidized) and exhibits a blue-green color.[4] In the absence of sufficient oxygen or in a reducing environment like the cytoplasm, it gains electrons (is reduced) and becomes colorless or pink.[1][4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which Janus Green B selectively stains mitochondria.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for successful mitochondrial staining using Janus Green B.

| Parameter | Value | Notes |

| Stock Solution Concentration | 1% (w/v) | Dissolve 10 mg of JGB powder in 1 mL of distilled water or ethanol.[3] |

| Working Solution Concentration | 0.02% (w/v) | Dilute the 1% stock solution 1:50 in sterile PBS or serum-free culture medium.[3] |

| Incubation Time | 5-10 minutes | This can be optimized depending on the cell type and experimental conditions.[3][5] |

| Observation Wavelength | Not specified in search results | Typically observed under a standard light microscope. |

| Color (Oxidized State) | Blue-green | Indicates active mitochondrial respiration.[3][5] |

| Color (Reduced State) | Colorless or pink | Indicates a reducing environment, such as the cytoplasm or in non-respiring mitochondria.[1][3] |

Experimental Protocols

The following are generalized protocols for staining mitochondria with Janus Green B. Optimization may be required for specific cell types and applications.

Reagent Preparation

-

1% (w/v) Stock Solution: Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or absolute ethanol. Store this solution in a dark container at 4°C.[3]

-

0.02% (w/v) Working Solution: Immediately before use, dilute the 1% stock solution at a 1:50 ratio in sterile Phosphate Buffered Saline (PBS) or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.[3]

Staining Protocol for Adherent Cells

-

Culture cells on sterile glass coverslips or in glass-bottomed dishes to the desired confluency.

-

Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared 0.02% JGB working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature, protected from light.[3]

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.[3]

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation (e.g., 500 x g for 3 minutes).[3]

-

Resuspend the cell pellet in the 0.02% JGB working solution.

-

Incubate for 5-10 minutes at room temperature, protected from light.[3]

-

Pellet the cells again by centrifugation to remove the staining solution.

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice.[3]

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Staining Protocol for Tissue Smears (e.g., Buccal Cells)

-

Gently scrape the inner side of the cheek with a sterile toothpick.[5]

-

Uniformly spread the collected cells onto a clean microscope slide to create a thin smear.[5]

-

Allow the smear to air dry for a few minutes.[5]

-

Add 2-3 drops of the 0.02% JGB working solution to the smear and let it stand for 5-10 minutes.[5]

-

Wash the slide with PBS to remove the excess stain.[5]

-

Place a coverslip over the smear with a few drops of PBS.[5]

-

Observe under a microscope. Mitochondria will appear as small, bluish-green bodies in the cytoplasm.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for JGB staining and the logical relationship of the dye's redox states.

Applications in Research and Drug Development

The ability of Janus Green B to selectively stain functional mitochondria makes it a valuable tool for:

-

Assessing Mitochondrial Health: Visualizing the morphology and distribution of mitochondria.

-

Toxicology Studies: Investigating the effects of compounds on mitochondrial function. For example, JGB has been used to study paraquat (B189505) toxicity in rat liver mitochondria.[7]

-

Cell Viability Assays: The reduction of JGB can be quantified as an indicator of cellular health and metabolic activity.[8][9]

-

Basic Research: Studying the role of mitochondria in various cellular processes.

Safety Precautions

Janus Green B is a chemical dye and should be handled with appropriate care. Always wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. Store the dye in a cool, dry, and dark place. Dispose of waste according to institutional and local regulations.[3]

References

- 1. Janus Green B - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. Cellular Respiration – Lab Manual for Biology Part I [louis.pressbooks.pub]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Using Janus green B to study paraquat toxicity in rat liver mitochondria: role of ACE inhibitors (thiol and nonthiol ACEi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jbuon.com [jbuon.com]

- 9. Simple, reliable, and time-efficient colorimetric method for the assessment of mitochondrial function and toxicity | Biomolecules and Biomedicine [bjbms.org]

An In-depth Technical Guide to the Chemical Properties of Janus Green B Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus Green B (JGB) is a cationic dye of the phenazine (B1670421) group, widely recognized for its utility as a supravital stain, particularly for the visualization of mitochondria in living cells.[1][2] Its function is intrinsically linked to the metabolic activity of the cell, specifically the electron transport chain, making it a valuable tool for assessing mitochondrial function and cellular viability. This technical guide provides a comprehensive overview of the chemical and physical properties of Janus Green B, detailed experimental protocols for its use, and an exploration of its mechanism of action.

Chemical and Physical Properties

Janus Green B is a dark green to black powder with a complex molecular structure.[3][4] Key identifiers and physical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| IUPAC Name | 8-[[4-(dimethylamino)phenyl]diazenyl]-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride[5] |

| Synonyms | Diazin Green S, Union Green B |

| CAS Number | 2869-83-2 |

| C.I. Number | 11050 |

| Molecular Formula | C₃₀H₃₁ClN₆ |

| Molecular Weight | 511.06 g/mol |

| Physical Property | Description |

| Appearance | Dark green, dark brown, or black powder |

| Solubility | Soluble in water and ethanol; slightly soluble in alcohol |

| Storage | Store at room temperature in a cool, dry, and dark place |

Spectroscopic Properties

The spectroscopic characteristics of Janus Green B are crucial for its identification and quantification. The dye exhibits distinct absorption maxima in the visible spectrum.

| Spectroscopic Parameter | Value | Solvent/Conditions |

| Absorption Maximum 1 (λmax) | 651 - 678 nm | 50% Ethanol |

| Absorption Maximum 2 (λmax) | ~395 nm | Ethanol:water (1:1) |

| Molar Extinction Coefficient (ε) | ≥28,000 L·mol⁻¹·cm⁻¹ | at 651-677 nm in ethanol:water (1:1) |

| Absorption Peak | 654 nm | Not specified |

| Calculated Absorption Maximum | 709 nm | Calculated using Density Functional Theory |

Redox Properties and Mechanism of Action

Janus Green B's primary application as a mitochondrial stain is dependent on its properties as a redox indicator. In its oxidized state, the dye is a blue-green color. Within a living cell, JGB readily penetrates the cell membrane. In the cytoplasm, it is typically reduced to its colorless or pink leuco form. However, the mitochondria, with their active electron transport chain, maintain a higher oxidative state.

The enzyme cytochrome c oxidase (Complex IV) in the inner mitochondrial membrane is responsible for maintaining Janus Green B in its oxidized, colored form. This selective oxidation within the mitochondria allows them to be visualized as distinct blue-green organelles against a largely unstained cytoplasm. This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.

Caption: Redox states of Janus Green B in the cellular environment.

Experimental Protocols

Preparation of Staining Solutions

Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or absolute ethanol. Store this solution in a dark container at 4°C.

Working Solution (0.01% - 0.02% w/v): Dilute the stock solution 1:100 to 1:50 in a suitable buffer, such as phosphate-buffered saline (PBS) or cell culture medium without serum. It is recommended to prepare the working solution fresh before each use.

Staining of Adherent Cells

-

Grow cells to the desired confluency on sterile glass coverslips or in glass-bottom dishes.

-

Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 10-20 minutes at 37°C.

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.

-

Observe the stained mitochondria immediately under a light microscope.

Staining of Suspension Cells

-

Harvest the cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspend the cell pellet in the Janus Green B working solution and incubate for 10-20 minutes at 37°C.

-

Pellet the cells by centrifugation to remove the staining solution.

-

Resuspend the cell pellet in fresh PBS and wash twice by centrifugation and resuspension.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, apply a coverslip, and observe under a light microscope.

Caption: Experimental workflow for staining cells with Janus Green B.

Synthesis of Janus Green B

The synthesis of Janus Green B is a multi-step process that is generally performed in a laboratory setting. The following is a generalized reaction scheme based on available patent literature. It should be noted that specific reaction conditions, concentrations, and purification methods may require optimization.

The synthesis typically involves two main stages:

-

Formation of Methylene Violet 3RAX: This intermediate is formed by the reaction of p-phenylenediamine (B122844) and N,N-diethylaniline in the presence of an oxidizing agent, followed by the addition of aniline.

-

Formation of Janus Green B: Methylene Violet 3RAX is then diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with N,N-dimethylaniline to yield the final Janus Green B product.

Caption: Generalized synthesis pathway for Janus Green B.

Safety and Handling

Janus Green B is a chemical dye and should be handled with appropriate care. Always wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection when handling the powder and its solutions. It is advisable to handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Janus Green B remains a cornerstone vital stain for the study of mitochondria. Its utility is derived from its unique chemical properties, particularly its function as a redox indicator that is sensitive to the metabolic state of the cell. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on the core chemical properties and applications of Janus Green B, enabling its effective and safe use in a laboratory setting. The provided protocols and diagrams serve as a practical foundation for the application of this versatile dye in cellular and biomedical research.

References

An In-depth Technical Guide to Supravital Staining with Janus Green B

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Supravital Staining with Janus Green B

Supravital staining is a technique used to visualize intracellular structures in living cells that have been removed from an organism. Janus Green B (JGB) is a cationic dye widely employed as a supravital stain to specifically identify mitochondria in living cells.[1][2] Its efficacy hinges on the metabolic activity of these organelles, making it a valuable tool for assessing mitochondrial function and overall cell viability.[3]

The mechanism of JGB staining is intrinsically linked to the mitochondrial electron transport chain (ETC), a critical component of cellular respiration.[4] JGB, in its oxidized state, is blue-green and can permeate the cell membrane. Within the cytoplasm, the dye is generally reduced to a colorless or pink leuco form. However, within actively respiring mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the ETC maintains JGB in its oxidized, colored state.[4] This differential reduction results in the selective visualization of mitochondria as distinct blue-green organelles against a largely unstained cytoplasmic background. This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.

Data Presentation: Quantitative Parameters for Janus Green B Staining

The optimal conditions for Janus Green B staining can vary depending on the cell type and experimental objectives. The following tables summarize key quantitative parameters derived from various studies.

| Parameter | Stock Solution | Working Solution | Solvent | Storage |

| Concentration | 1% (w/v) | 0.02% (w/v) (1:50 dilution of stock) | Distilled water or ethanol | 4°C in a dark container |

Table 1: Recommended Concentrations for Janus Green B Solutions

| Cell Type | JGB Concentration | Incubation Time | Observations |

| MCF-7 (adherent) | 10 µM | 10 minutes | Used in a colorimetric assay to assess cell viability by measuring the reduction of JGB. |

| Fixed Anchorage-Dependent Cells | 0.2% | 3 minutes | For colorimetric determination of cell numbers. |

| General Adherent Cells | 0.02% (w/v) | 10-20 minutes | For microscopic visualization of mitochondria. |

| Suspension Cells (e.g., Jurkat) | 0.02% (w/v) | 5-10 minutes | For microscopic visualization of mitochondria. |

| Isolated Rat Liver Mitochondria | 10 µM | 10 minutes | Used to assess mitochondrial function by measuring absorbance changes. |

Table 2: Staining Conditions for Various Cell Types and Preparations

| Cell Density (cells/well in 96-well plate) | Absorbance Ratio (550 nm / 595 nm) |

| 0 | ~0.1 |

| 10,000 | ~0.2 |

| 20,000 | ~0.3 |

| 40,000 | ~0.5 |

| 80,000 | ~0.8 |

Table 3: Correlation of Cell Number with Absorbance in a JGB-based Viability Assay on MCF-7 Cells. Data is illustrative and based on trends described in cited literature.

Experimental Protocols

Protocol 1: Supravital Staining of Adherent Cells for Microscopic Observation

Materials:

-

Janus Green B stock solution (1% w/v)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Cell culture medium, without serum

-

Glass coverslips or glass-bottom dishes

-

Microscope

Methodology:

-

Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Prepare a fresh working solution of JGB by diluting the stock solution 1:50 in pre-warmed PBS or serum-free culture medium to a final concentration of 0.02% (w/v).

-

Aspirate the culture medium from the cells and gently wash twice with pre-warmed PBS.

-

Add the JGB working solution to the cells, ensuring the entire surface is covered, and incubate for 10-20 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium.

-

Observe the cells immediately under a light microscope. Mitochondria will appear as small, blue-green, rod-shaped or granular structures within the cytoplasm.

Protocol 2: Supravital Staining of Suspension Cells for Microscopic Observation

Materials:

-

Janus Green B stock solution (1% w/v)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Microscope slides and coverslips

Methodology:

-

Harvest suspension cells and pellet them by centrifugation (e.g., 500 x g for 3-5 minutes).

-

Prepare a fresh working solution of JGB by diluting the stock solution 1:50 in PBS to a final concentration of 0.02% (w/v).

-

Resuspend the cell pellet in the JGB working solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Pellet the cells by centrifugation and discard the supernatant.

-

Resuspend the cell pellet in fresh PBS to wash away excess stain. Repeat this wash step twice.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Protocol 3: Colorimetric Cell Viability Assay Using Janus Green B

Materials:

-

Janus Green B solution (concentration to be optimized based on cell type, e.g., 10 µM)

-

96-well plates

-

Microplate reader capable of measuring absorbance at 550 nm and 595 nm

Methodology:

-

Seed cells in a 96-well plate at various densities and culture under desired experimental conditions.

-

Following treatment or incubation, add the JGB solution to each well.

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Measure the absorbance at both 550 nm (for the reduced form, diethylsafranine) and 595 nm (for the oxidized JGB).

-

Calculate the ratio of the absorbance at 550 nm to 595 nm. This ratio is proportional to the number of metabolically active, viable cells.

Mandatory Visualizations

Caption: Experimental workflow for supravital staining.

Caption: Mechanism of selective mitochondrial staining.

References

The Vital Nature of Janus Green B: A Technical Guide for Researchers

For Immediate Release

An In-depth Exploration of a Classic Vital Dye for Mitochondrial Analysis

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the vital dye, Janus Green B (JGB). JGB is a supravital stain that has been a cornerstone in cell biology for the specific visualization of mitochondria in living cells.[1][2] Its utility extends to assessing mitochondrial function, cell viability, and cytotoxicity, making it a valuable tool in a multitude of research applications.[3][4]

The Core Principle: A Redox-Dependent Indicator of Mitochondrial Activity

Janus Green B's specificity for mitochondria is not merely structural but functional.[1] As a cationic dye, it readily permeates the cell membrane of living cells.[1] The mitochondrion, with its unique electrochemical gradient, sequesters JGB. The key to its selective staining lies in the activity of the mitochondrial electron transport chain (ETC).[5] Specifically, the enzyme cytochrome c oxidase (Complex IV) maintains JGB in its oxidized, blue-green state.[1][5] In the cytoplasm, where the cellular environment is more reducing, JGB is converted to a colorless or pink leuco form.[1] This stark color contrast allows for the clear visualization of metabolically active mitochondria as distinct blue-green organelles against a pale background.[1][5] This oxygen-dependent staining reaction is a hallmark of functional mitochondria.[1][6]

The chemical basis of this reaction involves JGB acting as a redox indicator.[7] In the presence of oxygen, the mitochondrial respiratory chain keeps the dye in its oxidized state.[2] Conversely, in the absence of oxygen or in the presence of respiratory inhibitors like cyanide, the dye is reduced, leading to a loss of color.[6][8] This property makes JGB a powerful tool for studying cellular respiration and mitochondrial dysfunction.

Chemical and Physical Properties of Janus Green B

A summary of the key chemical and physical properties of Janus Green B is presented below.

| Property | Value | References |

| Chemical Formula | C₃₀H₃₁ClN₆ | [2][9] |

| Molar Mass | 511.06 g/mol | [2][9] |

| Appearance | Dark green to dark brown/black powder | [5][10] |

| Solubility | Soluble in water and ethanol | [10][11] |

| Absorption Maxima (λmax) | ~395 nm and ~660 nm | [11] |

| Colour Index Number | 11050 | [12] |

Visualizing the Mechanism: JGB and the Electron Transport Chain

The following diagram illustrates the mechanism of Janus Green B's selective staining of mitochondria, highlighting its interaction with the electron transport chain.

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

Experimental Protocols

Detailed methodologies for key experiments utilizing Janus Green B are provided below.

I. Vital Staining of Mitochondria in Suspension Cells

This protocol is suitable for non-adherent cell lines.

Materials:

-

Janus Green B powder

-

Distilled water or ethanol

-

Phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Centrifuge

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Preparation of Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.[1]

-

Preparation of Working Solution (0.02% w/v): On the day of the experiment, dilute the stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.[1]

-

Cell Preparation: Harvest cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).[1]

-

Staining: Resuspend the cell pellet in the freshly prepared Janus Green B working solution. Incubate for 5-10 minutes at room temperature, protected from light.[1][5]

-

Washing: Pellet the cells again by centrifugation and discard the supernatant. Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.[1]

-

Observation: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.[1] Metabolically active mitochondria will appear as blue-green, rod-shaped or spherical organelles.[5][13]

II. Vital Staining of Mitochondria in Adherent Cells

This protocol is designed for cells grown in monolayers.

Materials:

-

Adherent cells grown on sterile glass coverslips or in glass-bottom dishes

-

Janus Green B working solution (0.02% w/v in PBS or serum-free medium)

-

Pre-warmed PBS

-

Light microscope

Procedure:

-

Cell Culture: Grow cells to the desired confluency on a suitable substrate for microscopy.

-

Washing: Gently remove the culture medium and wash the cells twice with pre-warmed PBS.[1]

-

Staining: Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.[1]

-

Observation: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium. Observe the cells under a light microscope for blue-green stained mitochondria.[1]

III. Supravital Staining of Blood Cells

This technique is used for observing mitochondria in blood cells.

Materials:

-

Janus Green B stock solution (0.4% in neutral absolute alcohol)[14]

-

Neutral Red stock solution (0.25% in neutral absolute alcohol)[14]

-

Absolute alcohol

-

Microscope slides and coverslips

-

Soft paraffin (B1166041) wax

Procedure:

-

Stain Preparation: Prepare a working solution by mixing 0.07 mL of the Janus Green B stock solution with 5 mL of the Neutral Red stock solution and 10 mL of absolute alcohol. This mixed solution should be prepared fresh.[14]

-

Slide Preparation: Flood a clean, dry slide with the working solution and then drain it, leaving a thin film of stain to dry.[14]

-

Blood Smear: Place a small drop of fresh blood onto the stained area of the slide and cover with a coverslip, allowing the blood to spread evenly.[14]

-

Sealing: Seal the edges of the coverslip with soft paraffin wax to prevent drying.[14]

-

Observation: Examine under a microscope. Mitochondria will appear as small blue dots or rods.[14]

Experimental Workflow Visualization

The following diagram outlines the general workflow for vital staining of mitochondria with Janus Green B.

Caption: General experimental workflow for mitochondrial staining with Janus Green B.

Applications in Cell Viability and Cytotoxicity Assays

Beyond qualitative visualization, Janus Green B can be employed in quantitative assays to assess cell viability and cytotoxicity.[3] The principle relies on the reduction of JGB by mitochondrial dehydrogenases in metabolically active cells to a pink-colored compound, diethylsafranine, which has an absorption maximum at 550 nm.[4][15] This colorimetric change can be quantified using a spectrophotometer, providing a measure of mitochondrial function and, by extension, cell health.[4]

This method offers a simpler and faster alternative to the traditional MTT assay as it does not require a solubilization step.[3]

Quantitative Data Summary

The table below summarizes key quantitative parameters for Janus Green B applications.

| Parameter | Value/Range | Application | References |

| Working Concentration | 0.001% - 0.02% (w/v) | Mitochondrial Staining | [1][7] |

| Incubation Time | 5 - 30 minutes | Mitochondrial Staining | [1][16] |

| Oxidized JGB (in mitochondria) | Blue-green color | Vital Staining | [5] |

| Reduced JGB (in cytoplasm) | Colorless or pink | Vital Staining | [1][2] |

| Reduced JGB (by dehydrogenases) | Pink (diethylsafranine) | Viability/Toxicity Assay | [4][15] |

| Absorbance (Oxidized) | ~595 nm | Spectrophotometry | [4] |

| Absorbance (Reduced) | ~550 nm | Spectrophotometry | [4][15] |

| Toxicity | Generally low for short incubations, but can be toxic over longer periods. | General Use | [16] |

Conclusion

Janus Green B remains a robust and valuable tool for researchers in various fields of life sciences. Its unique property as a vital dye and redox indicator allows for the specific and functional assessment of mitochondria in living cells. The protocols and data presented in this guide provide a solid foundation for the successful application of Janus Green B in both qualitative and quantitative studies, contributing to a deeper understanding of cellular bioenergetics and pathology.

References

- 1. benchchem.com [benchchem.com]

- 2. Janus Green B - Wikipedia [en.wikipedia.org]

- 3. jbuon.com [jbuon.com]

- 4. bjbms.org [bjbms.org]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cellular Respiration – Lab Manual for Biology Part I [louis.pressbooks.pub]

- 8. brainly.in [brainly.in]

- 9. Janus Green B | C30H31ClN6 | CID 76123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Janus Green B | 2869-83-2 [chemicalbook.com]

- 11. Janus Green B [chembk.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. Simple, reliable, and time-efficient colorimetric method for the assessment of mitochondrial function and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ANDC DU/Biology Protocols/vital staining - WikiEducator [wikieducator.org]

An In-depth Technical Guide to the Core Principles of Janus Green B in Histology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of Janus Green B (JGB), a classic supravital stain, in the field of histology and cell biology. It is designed to equip researchers with the necessary knowledge to effectively utilize this dye for visualizing and assessing mitochondrial function.

Introduction: A Historical Perspective

Janus Green B is a basic dye that has been a cornerstone in histology for over a century. Introduced by Leonor Michaelis in 1900, it was one of the first methods developed for the specific supravital staining of mitochondria in living cells[1][2]. Its name is derived from the two-faced Roman god Janus, reflecting its ability to exist in two different colored states—a characteristic crucial to its function. JGB's enduring relevance lies in its capacity to act as a redox indicator, providing insights into the metabolic activity of mitochondria[1][3].

Mechanism of Action: Selective Mitochondrial Staining

The utility of Janus Green B as a specific mitochondrial stain is intrinsically linked to the organelle's primary function: cellular respiration. JGB is a cationic dye that can readily permeate the membranes of living cells[4]. Its specificity for mitochondria is not due to simple sequestration but rather to the enzymatic activity of the electron transport chain.

Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) maintains JGB in its oxidized, blue-green state. Conversely, in the cytoplasm, other cellular enzymes reduce JGB to a colorless or pink leuco form. This differential redox activity results in the selective and vibrant staining of metabolically active mitochondria against a largely unstained cellular background. This oxygen-dependent staining reaction is a key indicator of mitochondrial integrity and function.

Below is a diagram illustrating the mechanism of selective mitochondrial staining by Janus Green B.

Applications in Research and Drug Development

The ability of Janus Green B to specifically stain active mitochondria makes it a valuable tool in a variety of research and development contexts:

-

Assessment of Mitochondrial Function: The intensity of JGB staining can serve as a qualitative indicator of mitochondrial activity. A strong blue-green color suggests healthy, respiring mitochondria, while a faint or absent color may indicate mitochondrial dysfunction.

-

Toxicology and Drug Screening: JGB can be employed to assess the impact of xenobiotics or drug candidates on mitochondrial health. A reduction in staining intensity after treatment can be an early indicator of mitochondrial toxicity.

-

Histological and Cytological Staining: Beyond its use as a vital stain, JGB is also utilized in fixed tissue preparations. It can be used to detect embryonic tissue and as a counterstain in specific histological procedures. It has also been used to stain peripheral nerves in insects and lymphatic vessels in rabbits.

-

Cell Viability Assays: While not as common as other methods, the principle of JGB reduction can be adapted for colorimetric assays to assess cell viability and metabolic activity.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of Janus Green B solutions and staining procedures for different cell types.

Preparation of Staining Solutions

The concentration of Janus Green B is critical for successful staining. Below is a summary of commonly used concentrations for stock and working solutions.

| Solution Type | Component 1 | Component 2 | Concentration | Reference |

| Stock Solution (1) | Janus Green B Powder | Distilled Water or Ethanol | 1% (w/v) (10 mg/mL) | |

| Stock Solution (2) | Janus Green B Powder | 99.9% Ethanol | 1 g in 100 mL (preheated to 40°C) | |

| Working Solution (1) | 1% Stock Solution | Sterile PBS or Serum-Free Medium | 0.02% (w/v) (1:50 dilution) | |

| Working Solution (2) | Janus Green B Powder | Saline | 0.02% | |

| Working Solution (3) | Janus Green B Powder | Distilled/Demineralized Water | 0.25 g in 25 mL |

Note: It is recommended to prepare the working solution fresh before each use and to filter the stock solution.

Staining Protocol for Adherent Cells

This protocol is suitable for cells grown on coverslips or in glass-bottomed dishes.

Staining Protocol for Suspension Cells

This protocol is designed for cells grown in suspension.

Staining Protocol for Buccal Smear

This is a simple method for observing mitochondria in eukaryotic cells.

-

Gently scrape the inside of the cheek with a sterile toothpick.

-

Smear the collected cells onto a clean microscope slide.

-

Allow the smear to air dry for a few minutes.

-

Add 2-3 drops of Janus Green B working solution to the smear and wait for 5-10 minutes.

-

Wash the slide with PBS to remove excess stain.

-

Place a coverslip over the smear with a drop of PBS.

-

Observe under a microscope. Mitochondria will appear as small, bluish-green bodies, often concentrated near the nucleus.

Observations and Interpretation

Under a light microscope, actively respiring mitochondria will appear as distinct blue-green dots or rod-like structures within the cytoplasm. The rest of the cell should remain largely colorless. The distribution and morphology of mitochondria can vary depending on the cell type and its metabolic state.

Safety and Handling Precautions

Janus Green B is a chemical dye and should be handled with appropriate laboratory precautions. It is important to wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Store the dye in a tightly closed container in a dry place, away from direct sunlight, at a temperature between 15°C and 25°C.

Conclusion

Janus Green B remains a simple, cost-effective, and reliable tool for the vital staining of mitochondria. Its mechanism, rooted in the fundamental process of cellular respiration, provides a direct visual readout of mitochondrial activity. For researchers in histology, cell biology, and drug development, a thorough understanding of the principles and protocols outlined in this guide will enable the effective application of this classic stain in their experimental workflows.

References

Methodological & Application

Application Notes and Protocols: Staining Mitochondria in Yeast with Janus Green B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus Green B (JGB) is a vital stain used for the specific visualization of mitochondria in living cells, including yeast such as Saccharomyces cerevisiae.[1] Its application is crucial for assessing mitochondrial morphology, distribution, and activity, which are key indicators of cellular health and metabolic function. The staining mechanism of JGB relies on the redox state of the mitochondria. The dye, a cationic molecule, penetrates both the cell and mitochondrial membranes.[2] Within actively respiring mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains JGB in its oxidized, colored (blue-green) state.[3] In the cytoplasm and in mitochondria with a compromised membrane potential, the dye is reduced to a colorless leuco form.[3] This selective coloration makes JGB a valuable tool for identifying functional mitochondria. However, it is important to note that JGB can also act as a specific inhibitor of mitochondrial function in yeast.[4]

These application notes provide detailed protocols for the use of Janus Green B to stain mitochondria in yeast, with a focus on providing clear, actionable guidance for researchers.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the vital staining of mitochondria in yeast (Saccharomyces cerevisiae) with Janus Green B. Optimization may be required for different yeast strains and specific experimental conditions.

| Parameter | Value | Notes |

| Stain Concentration | 0.01% - 0.05% (w/v) | Optimal concentration should be determined empirically. Higher concentrations can increase toxicity. |

| Incubation Time | 10 - 30 minutes | Shorter incubation times are preferable to minimize impact on cell viability. |

| Incubation Temperature | Room Temperature (~25°C) or 30°C | Yeast growth temperature (30°C) can be used, but room temperature is often sufficient and may reduce toxicity. |

| Cell Viability | Variable | JGB can be toxic to yeast cells, affecting mitochondrial function. Viability should be assessed post-staining. |

| Microscopy | Brightfield | Stained mitochondria are observed as small, blue-green, rod-shaped or granular structures. |

Mechanism of Action

The selective staining of mitochondria by Janus Green B is a dynamic process dependent on the metabolic activity of the cell.

Caption: Mechanism of Janus Green B Staining in Yeast Mitochondria.

Experimental Protocols

Reagent Preparation

1. Janus Green B Stock Solution (1% w/v):

-

Weigh 10 mg of Janus Green B powder.

-

Dissolve in 1 mL of absolute ethanol (B145695) or deionized water.[2]

-

Store in a dark, airtight container at 4°C.

2. Janus Green B Working Solution (0.02% w/v):

-

Dilute the 1% stock solution 1:50 in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 or yeast culture medium). For example, add 20 µL of 1% JGB stock solution to 980 µL of buffer.[2]

-

Prepare this working solution fresh before each experiment.

Staining Protocol for Yeast in Suspension

This protocol is suitable for planktonic yeast cultures.

Caption: Experimental Workflow for Staining Yeast Mitochondria.

Procedure:

-

Cell Preparation:

-

Grow Saccharomyces cerevisiae in a suitable liquid medium (e.g., YPD) to the desired growth phase (typically mid-log phase).

-

Harvest the cells by centrifugation at approximately 500 x g for 3-5 minutes.[2]

-

Discard the supernatant and wash the cell pellet once with PBS (pH 7.4).

-

-

Staining:

-

Resuspend the yeast cell pellet in the freshly prepared Janus Green B working solution.

-

Incubate at room temperature or 30°C for 10-30 minutes, protected from light.[2] The optimal incubation time should be determined to achieve sufficient staining with minimal toxicity.

-

-

Washing:

-

Pellet the cells by centrifugation (500 x g for 3 minutes).

-

Discard the supernatant and wash the cells twice with fresh PBS to remove excess stain.[2]

-

-

Observation:

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a clean microscope slide and cover with a coverslip.

-

Observe the cells under a brightfield microscope at high magnification (e.g., 400x or 1000x).[5]

-

Mitochondria will appear as small, distinct blue-green bodies within the cytoplasm.[3]

-

Assessment of Cell Viability

Given that Janus Green B can be toxic to yeast, it is advisable to assess cell viability after staining. A common method is the use of a viability stain such as methylene (B1212753) blue.

Procedure:

-

Prepare a 0.01% (w/v) methylene blue solution in water.

-

Mix a small volume of the Janus Green B-stained yeast suspension with an equal volume of the methylene blue solution.

-

Incubate for 5 minutes at room temperature.

-

Observe under a brightfield microscope.

-

Viable cells will appear colorless, while non-viable cells will be stained blue.

-

Calculate the percentage of viable cells by counting the number of unstained cells relative to the total number of cells in several fields of view.

Troubleshooting

-

No or weak staining:

-

Inactive mitochondria: Ensure cells are metabolically active. Use cells from the exponential growth phase.

-

Incorrect JGB concentration: The working solution may be too dilute. Prepare a fresh solution and consider testing a slightly higher concentration.

-

Insufficient incubation time: Increase the incubation period in increments.

-

-

High background staining:

-

Inadequate washing: Ensure the cells are washed thoroughly after staining to remove excess dye.

-

Cell death: High background can result from a large proportion of dead cells. Check cell viability.

-

-

Rapid loss of color:

-

The reduction of JGB in the cytoplasm can be rapid. Observe the cells immediately after staining.

-

Concluding Remarks

Janus Green B remains a straightforward and effective vital stain for the visualization of functional mitochondria in yeast. By following these protocols and optimizing parameters for specific yeast strains and experimental setups, researchers can reliably assess mitochondrial characteristics. It is essential to consider the potential toxicity of JGB and to incorporate viability assays to ensure the accurate interpretation of results, particularly in studies where mitochondrial function is a critical endpoint.

References

Application Notes and Protocols for Supravital Staining of Insect Nerves with Janus Green B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus Green B (JGB) is a vital stain that serves as a rapid and reliable tool for the supravital staining of insect peripheral nerves.[1] This technique allows for the clear differentiation of nerve fibers from surrounding tissues in living preparations, facilitating neuroanatomical studies, the guidance of electrophysiological recordings, and the assessment of neuronal integrity. The specificity of JGB for mitochondria, due to the action of cytochrome c oxidase, makes it an excellent indicator of metabolically active cells.[2] These application notes provide detailed protocols for the use of Janus Green B in the supravital staining of insect nerves, guidance on data interpretation, and potential applications in research and drug development.

Principle of Staining

Janus Green B is a cationic dye that can penetrate the cell membranes of living cells. Its mechanism of action as a supravital stain is dependent on the metabolic state of the mitochondria. Within the mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains Janus Green B in its oxidized, blue-green state.[2] In the cytoplasm of a viable cell, the dye is reduced to a colorless or pink leuco form. This differential staining allows for the distinct visualization of mitochondria-rich structures, such as axons, against a clear background.[2] Consequently, the intensity of Janus Green B staining can be correlated with the metabolic activity of the neuron.

Data Presentation

The following table summarizes the key quantitative parameters for the supravital staining of insect nerves with Janus Green B.

| Parameter | Recommended Value/Range | Notes |

| Janus Green B Concentration | 0.02% (w/v) in insect saline[1] | Higher concentrations may increase toxicity and non-specific staining. |

| Staining Duration | 5 - 60 seconds | Optimal time may vary depending on the insect species and tissue thickness. |

| Insect Saline Composition | 150 mM NaCl, 3 mM KCl, 4.9 mM MgCl, 1.5 mM NaH2PO4, 0.6 mM NaHCO3, pH 7.4 | Isotonic saline is crucial for maintaining nerve viability. |

| Observation Period | Up to 1 hour or more | Staining in peripheral nerves can be stable for extended periods. |

| Cell Viability | High (qualitative) | At the recommended concentration and duration, JGB is a vital stain, meaning it does not immediately kill the cells. For quantitative viability assessment following staining, a secondary assay like Trypan Blue exclusion would be necessary. |

Experimental Protocols

Preparation of Staining Solution

Materials:

-

Janus Green B powder (Sigma-Aldrich or equivalent)

-

Insect Saline Components (NaCl, KCl, MgCl, NaH2PO4, NaHCO3)

-

Distilled water

-

Magnetic stirrer and stir bar

-

pH meter

-

0.22 µm syringe filter

Procedure:

-

Prepare Insect Saline:

-

Dissolve the following salts in 800 mL of distilled water:

-

8.77 g NaCl (150 mM)

-

0.22 g KCl (3 mM)

-

1.0 g MgCl₂·6H₂O (4.9 mM)

-

0.18 g NaH₂PO₄·H₂O (1.5 mM)

-

0.05 g NaHCO₃ (0.6 mM)

-

-

Adjust the pH to 7.4 using NaOH or HCl.

-

Bring the final volume to 1 L with distilled water.

-

Sterilize the saline by autoclaving or filtration through a 0.22 µm filter. Store at 4°C.

-

-

Prepare 0.02% Janus Green B Staining Solution:

-

Weigh 20 mg of Janus Green B powder.

-

Dissolve the powder in 100 mL of prepared insect saline.

-

Stir until the dye is completely dissolved.

-

The solution can be used immediately or stored in a dark bottle at 4°C for several months.

-

Insect Dissection and Nerve Exposure

The dissection procedure will vary depending on the insect species and the location of the nerves of interest. The following are general guidelines.

Materials:

-

Dissecting microscope

-

Dissecting dish with a wax or silicone base

-

Insect pins

-

Fine dissecting scissors and forceps

-

Insect saline

General Procedure:

-

Anesthetize the insect by cooling it on ice or through brief exposure to CO₂.

-

Pin the insect ventral or dorsal side up in the dissecting dish.

-

Flood the dish with cold insect saline to keep the tissues moist.

-

Carefully cut through the exoskeleton to expose the internal organs and nervous system.

-

Remove obstructing tissues such as fat bodies and digestive tract to clearly visualize the nerve cords and peripheral nerves. Take care not to stretch or damage the nerves.

Example: Exposing Leg Nerves in an Orthopteran (e.g., Cricket, Grasshopper)

-

Remove a leg from the anesthetized insect at the coxa-thoracic joint.

-

Pin the leg to the dissecting dish.

-

Carefully remove the cuticle along the length of the femur and tibia to expose the underlying muscles and the main leg nerve.

-

Gently tease away muscle fibers to fully expose the nerve.

Supravital Staining Procedure

Materials:

-

0.02% Janus Green B staining solution

-

Pasteur pipette or syringe

-

Fresh insect saline

Procedure:

-

With the nerve of interest exposed and bathed in saline, carefully remove the saline from the dissection dish.

-

Using a Pasteur pipette or syringe, apply a few drops of the 0.02% Janus Green B solution to the exposed nerve tissue.

-

Allow the stain to incubate for 5 to 60 seconds. The optimal time should be determined empirically; shorter times are often sufficient and minimize toxicity.

-

Carefully decant or aspirate the staining solution.

-

Immediately flood the preparation with fresh, cold insect saline to wash away excess stain.

-

The nerves should appear as distinct dark blue structures against the paler surrounding tissue.

Mounting and Observation

Materials:

-

Microscope slides and coverslips

-

Petroleum jelly or a small O-ring to create a well

-

Microscope with bright-field illumination

Procedure for Temporary Mounts:

-

For immediate observation, the stained preparation can be viewed directly in the dissecting dish under a dissecting microscope.

-

For higher magnification, a small portion of the stained tissue can be excised and mounted on a microscope slide.

-

Create a small well on the slide using petroleum jelly or an O-ring to prevent crushing the tissue.

-

Place the tissue in a drop of fresh insect saline within the well and cover with a coverslip.

-

Observe under a compound microscope.

Visualizations

Caption: Mechanism of Janus Green B staining in living neurons.

Caption: Experimental workflow for supravital staining of insect nerves.

Applications

Neuroanatomical Studies

Janus Green B provides a simple and effective method for tracing the distribution of peripheral nerves to their target organs and muscles. This is particularly useful for creating topographical maps of the nervous system in various insect species. The technique has been successfully applied to insects from the orders Lepidoptera, Orthoptera, Dictyoptera, and Neuroptera.

Electrophysiology

The clear visualization of small nerve branches with Janus Green B facilitates the precise placement of electrodes for extracellular recordings. This is invaluable for studies investigating the neural basis of behavior and sensory processing.

Developmental Biology

The staining of chordotonal organs and other sensory structures can aid in studies of nervous system development and maturation.

Applications in Drug Development and Toxicology

-

Neurotoxicity Screening: The insect nervous system is a primary target for many insecticides. Supravital staining with Janus Green B can be used as an initial screen to assess the effects of novel compounds on neuronal integrity. A reduction in staining intensity or uneven staining could indicate mitochondrial dysfunction, a common mechanism of neurotoxicity.

-

Mechanism of Action Studies: For compounds known to have neurotoxic effects, Janus Green B can help to elucidate the mechanism of action. For example, if a compound disrupts mitochondrial function, this would be reflected in a loss of JGB staining in the nerves of treated insects.

-

High-Throughput Screening: While the dissection-based protocol is not high-throughput, primary insect neuronal cultures could potentially be used with Janus Green B in a plate-based assay to screen for neuroactive compounds. A decrease in the blue-green signal could be quantified as an indicator of cytotoxicity.

Advantages and Disadvantages

Advantages:

-

Rapid and Simple: The staining procedure is quick and straightforward, providing results within minutes.

-

Reliable: Compared to other vital stains like methylene (B1212753) blue, which can be unpredictable, Janus Green B offers consistent and reproducible results.

-

Vital Staining: The technique is performed on living tissue, allowing for the subsequent physiological study of the stained nerves.

-

Cost-Effective: The reagents required are relatively inexpensive.

Disadvantages:

-

Limited Specificity: While it preferentially stains nerves due to their high mitochondrial content, prolonged exposure can lead to non-specific staining of other tissues, such as muscle.

-

Temporary Staining: As a supravital stain, the preparation is not permanent. However, the staining is stable for a sufficient duration for most experimental purposes.

-

Potential for Phototoxicity: As with many vital dyes, prolonged exposure to high-intensity light can induce phototoxicity in the stained cells.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| No or Weak Staining | - Staining time is too short.- Staining solution is old or degraded.- Nerves are not viable. | - Increase the staining duration in 5-10 second increments.- Prepare a fresh staining solution.- Ensure the dissection is performed in cold, fresh saline and that the nerves are not damaged. |

| Non-specific Staining of Other Tissues | - Staining time is too long.- Concentration of Janus Green B is too high. | - Reduce the staining duration.- Ensure the staining solution is at the recommended 0.02% concentration. |

| Rapid Fading of Stain | - The tissue is becoming unhealthy, leading to the reduction of the dye.- Excessive exposure to light. | - Ensure a continuous supply of fresh, oxygenated saline.- Minimize the intensity and duration of illumination. |

| Nerve Damage During Dissection | - Mechanical stress from forceps or pins. | - Use very fine and sharp dissecting tools.- Handle the nerves with extreme care, avoiding stretching or pinching. |

References

Janus Green B: A Versatile Tool for Assessing Mitochondrial Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Janus Green B (JGB) is a cationic dye and vital stain that serves as a valuable tool for the specific visualization and assessment of mitochondrial function in living cells. Its application spans qualitative microscopic analysis of mitochondrial morphology and localization to quantitative colorimetric assays for evaluating mitochondrial activity and toxicity. The operational principle of JGB relies on the redox state of the mitochondria, making it a dynamic indicator of cellular health and metabolic activity.

The specificity of JGB for mitochondria is attributed to the action of cytochrome c oxidase (Complex IV) within the electron transport chain.[1] This enzyme maintains JGB in its oxidized, blue-green state within the active mitochondrion.[1] Conversely, in the cytoplasm, the dye is reduced to a colorless leuco form, providing a high-contrast visualization of the mitochondria.[1] Furthermore, mitochondrial dehydrogenases can reduce JGB to diethylsafranine, a pink-colored compound, forming the basis of a colorimetric assay to quantify mitochondrial function.[2][3]

These application notes provide detailed protocols for both qualitative and quantitative assessment of mitochondrial function using Janus Green B, along with data presentation examples and visualizations to guide researchers in their experimental design and data interpretation.

Data Presentation

The following tables summarize quantitative data from studies utilizing Janus Green B to assess mitochondrial function and toxicity.

Table 1: Correlation of Mitochondrial Protein Amount with Janus Green B Reduction

This table illustrates the dose-dependent reduction of Janus Green B by isolated mitochondria, measured as the absorbance ratio of diethylsafranine (550 nm) to Janus Green B (595 nm).

| Mitochondrial Protein (µg) | Absorbance Ratio (550 nm / 595 nm) |

| 200 | ~0.12 |

| 500 | ~0.20 |

| 1000 | ~0.28 |

| 2000 | ~0.36 |

Data adapted from a study by Ahmad F, et al. (2018).

Table 2: Assessment of Mitochondrial Toxicity using Janus Green B

This table demonstrates the application of the Janus Green B colorimetric assay in assessing the effect of a mitochondrial toxin (paraquat) and the protective effect of an antioxidant (captopril) on isolated rat liver mitochondria. The data is presented as the absorbance of the oxidized JGB at 607 nm, where a decrease in absorbance indicates increased mitochondrial dysfunction.

| Treatment | Concentration | Mean Absorbance at 607 nm (± SD) |

| Control | - | 0.821 ± 0.197 |

| Paraquat | 5 mM | Significantly lower than control (P<0.05) |

| Captopril | 0.08 mM | Not significantly different from control |

| Lisinopril | 0.01 mM | Not significantly different from control |

| Enalapril | 0.25 mM | Not significantly different from control |

| Paraquat + Captopril | 5 mM + 0.08 mM | Significantly higher than Paraquat alone (P<0.05) |

Data adapted from a study by Ghazi-Khansari M, et al. (2006).

Experimental Protocols

Protocol 1: Qualitative Staining of Mitochondria in Adherent Cells

This protocol describes the vital staining of mitochondria in adherent cells for microscopic observation.

Materials:

-

Janus Green B powder

-

Distilled water or ethanol

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Cell culture medium

-

Sterile glass coverslips or glass-bottom dishes

-

Microscope

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Preparation of JGB Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store this stock solution in a dark container at 4°C.

-

Preparation of JGB Working Solution (0.02% w/v): Immediately before use, dilute the 1% stock solution 1:50 in pre-warmed sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

-

Cell Washing: Remove the culture medium from the cells and gently wash them twice with pre-warmed PBS.

-

Staining: Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Microscopy: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium. Observe the cells under a brightfield microscope. Active mitochondria will appear as blue-green, rod-shaped or spherical organelles.

Protocol 2: Quantitative Colorimetric Assay for Mitochondrial Function

This protocol provides a method for the quantitative assessment of mitochondrial function by measuring the reduction of Janus Green B to diethylsafranine.

Materials:

-

Isolated mitochondria or whole cells

-

Janus Green B

-